
N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, which includes N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, can be carried out using an indirect method that avoids contamination of the product with no need for purification . A novel sulfonamide compound, (4-nitrophenyl)sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis
Thiophene-based analogs, including N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Physical And Chemical Properties Analysis
The compound was formed using the slow evaporation method to form single crystals from a methanolic solution . Molecular aggregation in the crystal structure revealed a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and stabilized by N-H⋯O intermolecular contacts .Applications De Recherche Scientifique
a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them valuable candidates for drug development. They can modulate inflammatory pathways and potentially alleviate conditions associated with inflammation.
b. Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity. Researchers explore their potential in treating mental health disorders.
c. Anti-Arrhythmic Effects: Thiophenes may influence cardiac rhythm by interacting with ion channels. Their anti-arrhythmic properties are of interest to cardiovascular researchers.
d. Anti-Anxiety Potential: Some thiophene derivatives exhibit anxiolytic effects. These compounds could contribute to anxiety management.
e. Antioxidant Properties: Thiophenes act as antioxidants, scavenging free radicals and protecting cells from oxidative damage.
f. Estrogen Receptor Modulation: Researchers investigate thiophenes as estrogen receptor modulators, potentially impacting hormone-related conditions.
g. Anti-Microbial and Anti-Fungal Activity: Thiophenes show promise as antimicrobial and antifungal agents. They may combat infections caused by bacteria and fungi.
h. Anti-Cancer Potential: Certain thiophene-containing compounds exhibit anti-cancer properties. Their mechanisms of action vary, making them intriguing candidates for cancer therapy.
Material Science Applications
Beyond medicinal chemistry, thiophenes find applications in material science:
a. Corrosion Inhibitors: Thiophene derivatives serve as corrosion inhibitors, protecting metals from degradation in aggressive environments .
b. Organic Semiconductors: Thiophenes play a crucial role in organic semiconductor materials. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
While specific information on the mechanism of action for N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide was not found, it’s worth noting that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYSCBHFHMSAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)
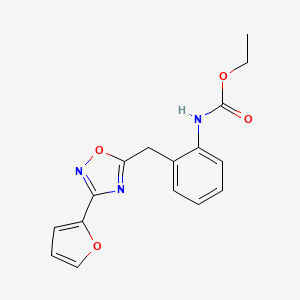
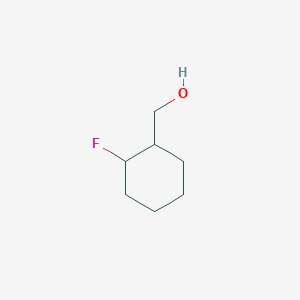
![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)
![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)
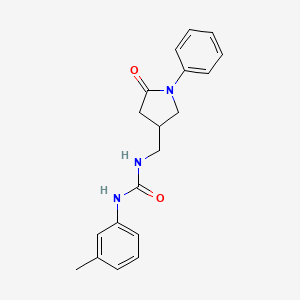
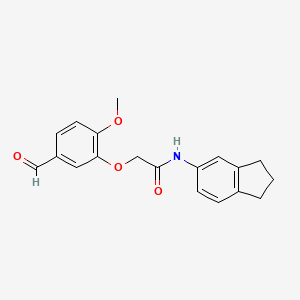
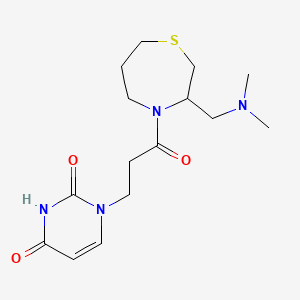
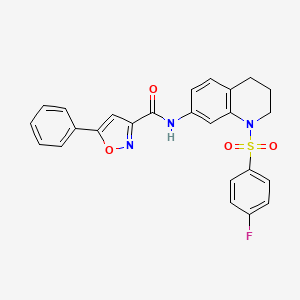
![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)
![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)